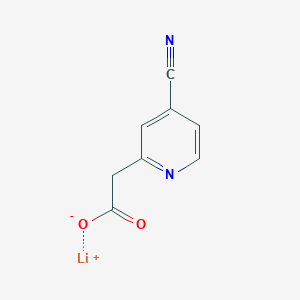

![molecular formula C18H21N5O4 B2432347 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde CAS No. 591223-70-0](/img/structure/B2432347.png)

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

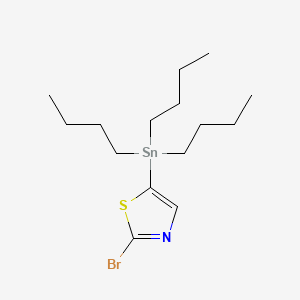

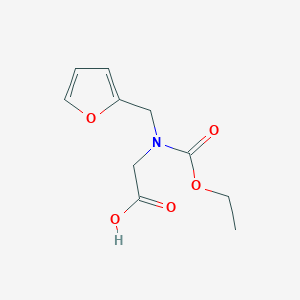

The compound “2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde” is a complex organic molecule that contains several functional groups. It has a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . This ring is substituted with two morpholine rings and an oxybenzaldehyde group .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, the synthesis of similar triazine derivatives often involves nucleophilic substitution reactions . For example, cyanuric chloride can react with different nucleophiles to give mono-, di-, and trisubstituted 1,3,5-triazines .Applications De Recherche Scientifique

Herbicide Activity

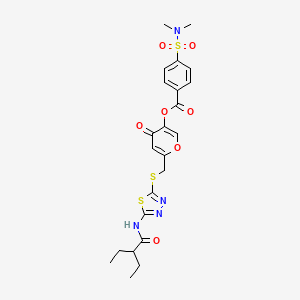

Background: Phalaris minor is a significant weed in wheat crops, and it has developed resistance to several herbicides, including isoproturon. Isoproturon binds to the QB binding site of the D1 protein in photosystem-II (PS-II), disrupting electron transfer during photosynthesis.

Computational Studies: In silico studies identified ELC5 as a potential herbicide against Phalaris minor. Twenty-four lead molecules were prioritized based on binding affinity and inhibition constants. Molecular dynamics simulations confirmed the stability of the protein-lead complexes, with key amino acids (Ala225, Ser226, Phe227, and Asn229) playing crucial roles via hydrogen bonds and π-π interactions.

Experimental Validation:ELC5: was custom synthesized and evaluated for herbicidal activity. It demonstrated comparable efficacy to isoproturon against Phalaris minor in laboratory-controlled conditions. Further testing, including pot assays and field trials, could validate its effectiveness .

Conclusion

6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3,5-triazine-2,4-diamine (ELC5): holds promise across various scientific domains. Its herbicidal activity against Phalaris minor and potential applications in cancer research, antimicrobial therapy, and materials science warrant further investigation . Researchers should explore its multifaceted properties to unlock its full potential.

Mécanisme D'action

Target of Action

Similar compounds, such as 1,3,5-triazine derivatives, have been investigated as biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities , suggesting a broad range of potential targets.

Mode of Action

Based on the known activities of similar 1,3,5-triazine derivatives , it can be inferred that the compound may interact with its targets to inhibit their function, leading to the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar 1,3,5-triazine derivatives , it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of microbial growth or cancer cell proliferation.

Result of Action

Similar 1,3,5-triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli , suggesting that the compound may have antimicrobial effects.

Propriétés

IUPAC Name |

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4/c24-13-14-3-1-2-4-15(14)27-18-20-16(22-5-9-25-10-6-22)19-17(21-18)23-7-11-26-12-8-23/h1-4,13H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIJDINQLXPYHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3C=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

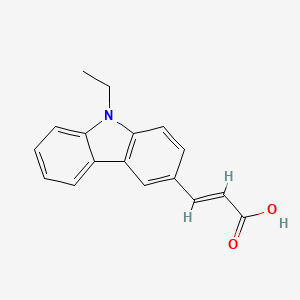

![3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2432272.png)

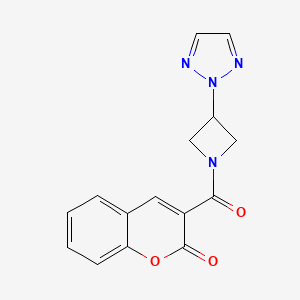

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2432275.png)

![4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2432287.png)